Cas no 146346-92-1 ((4-Butoxybenzyl)triphenylphosphonium bromide)

(4-Butoxybenzyl)triphenylphosphonium bromide structure
146346-92-1 structure
Product Name:(4-Butoxybenzyl)triphenylphosphonium bromide
CAS No:146346-92-1
Molecular Formula:C29H30OP+.Br-
Molecular Weight:505.4257
CID:136423
PubChem ID:21917838

(4-Butoxybenzyl)triphenylphosphonium bromide Properties

Names and Identifiers

    • (4-Butoxybenzyl)triphenylphosphonium bromide
    • (4-N-Butoxybenzyl)Triphenylphosphonium Bromide
    • (4-butoxyphenyl)methyl-triphenylphosphanium,bromide
    • 4-BUTOXYBENZYLTRIPHENYLPHOSPHONIUM BROMIDE
    • [(4-butoxyphenyl)methyl]triphenylphosphine,bromide
    • (4-BUTOXYBENZYL)TRIPHENYLPHOSPHONIUM BRO
    • (4-Butoxybenzyl)triphenylphosphonium bromide BRO
    • (4-Butoxy-4′-biphenylphosphonium Bromide
    • (4-N-BUTOXYBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE 98+%
    • (4-butyloxyphenyl)methyl-triphenylphosphonium bromide
    • [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide
    • DYBCXFJUMGEGBX-UHFFFAOYSA-M
    • (4-n-butoxybenzyl)triphenylphosphonium bromide
    • AKOS024389726
    • (4-butoxybenzyl)-triphenylphosphonium bromide
    • DTXSID40620069
    • (4-Butoxybenzyl)triphenylphosphoniumbromide
    • (4-butoxyphenyl)methyl-triphenylphosphanium;bromide
    • SCHEMBL1044358
    • FT-0604794
    • Phosphonium, [(4-butoxyphenyl)methyl]triphenyl-, bromide (1:1)
    • 146346-92-1
    • InChIKey: DYBCXFJUMGEGBX-UHFFFAOYSA-M
    • Inchi: InChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1
    • SMILES: [Br-].C(OC1C=CC(C[P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1)CCC

Computed Properties

  • Exact Mass: 504.12200
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 504.12177g/mol
  • Heavy Atom Count: 32
  • Complexity: 433
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • XLogP3: nothing
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • LogP: 3.36360
  • PSA: 22.82000
  • Melting Point: 195-198 °C(lit.)
  • Color/Form: Not determined
  • Solubility: Not determined

(4-Butoxybenzyl)triphenylphosphonium bromide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
B690990-500mg
(4-Butoxybenzyl)triphenylphosphonium Bromide
146346-92-1
500mg
$ 207.00 2023-04-18

(4-Butoxybenzyl)triphenylphosphonium bromide Related Literature

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Zhongnuo Biotechnology Development Jiangsu Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhongnuo Biotechnology Development Jiangsu Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
BEIJING HUANLING TECHNOLOGY CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
BEIJING HUANLING TECHNOLOGY CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chemnorm.com